2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]
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Overview
Description
2,2’-Thiobis[4,6-di-tert-butyl-m-cresol] is a chemical compound known for its antioxidant properties. It is commonly used in the rubber and plastics industries to prevent oxidation and deterioration of materials. The compound is also known by other names such as 4,4’-Thiobis(6-tert-butyl-m-cresol) and has the molecular formula C22H30O2S .
Preparation Methods
The synthesis of 2,2’-Thiobis[4,6-di-tert-butyl-m-cresol] typically involves the alkylation of m-cresol with 2-methyl-2-butene (tert-butyl propylene) under acidic conditions . This reaction results in the formation of the desired compound. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2’-Thiobis[4,6-di-tert-butyl-m-cresol] undergoes various chemical reactions, including:
Oxidation: The compound can be sensitive to oxidation, especially in solution.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Hydrolysis: The compound is sensitive to base hydrolysis.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-Thiobis[4,6-di-tert-butyl-m-cresol] is widely used in scientific research and industrial applications:
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of preventing oxidative damage.
Industry: It is used as a stabilizer in polyethylene and polyolefin packaging materials for foodstuffs.
Mechanism of Action
The antioxidant properties of 2,2’-Thiobis[4,6-di-tert-butyl-m-cresol] are attributed to its ability to inhibit radical formation and prevent thermal decomposition of peroxides . The compound interacts with free radicals, neutralizing them and preventing oxidative damage to materials and biological systems.
Comparison with Similar Compounds
2,2’-Thiobis[4,6-di-tert-butyl-m-cresol] is unique due to its specific structure and antioxidant properties. Similar compounds include:
- Bis(5-tert-butyl-4-hydroxy-2-methylphenyl) sulfide
- 1,1’-Thiobis(2-methyl-4-hydroxy-5-tert-butyl)benzene
- 2,2’-Di-tert-butyl-5,5’-dimethyl-4,4’-thiodiphenol
These compounds share similar antioxidant properties but differ in their specific chemical structures and applications.
Properties
CAS No. |
26411-30-3 |
---|---|
Molecular Formula |
C30H46O2S |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
4,6-ditert-butyl-2-(3,5-ditert-butyl-2-hydroxy-6-methylphenyl)sulfanyl-3-methylphenol |
InChI |
InChI=1S/C30H46O2S/c1-17-19(27(3,4)5)15-21(29(9,10)11)23(31)25(17)33-26-18(2)20(28(6,7)8)16-22(24(26)32)30(12,13)14/h15-16,31-32H,1-14H3 |
InChI Key |
CIYZCKSPWRANFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)SC2=C(C(=CC(=C2O)C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
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